Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
CAS No.: 2305185-07-1
Cat. No.: VC6316803
Molecular Formula: C10H19ClN2O4S
Molecular Weight: 298.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305185-07-1 |
|---|---|
| Molecular Formula | C10H19ClN2O4S |
| Molecular Weight | 298.78 |
| IUPAC Name | tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m0/s1 |
| Standard InChI Key | JBIMBVDMKDKWKA-QMMMGPOBSA-N |
| SMILES | CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate, reflects its stereochemistry at the 3-position and functional group arrangement. The piperazine ring adopts a chair conformation, with the Boc group at the 1-position and the chlorosulfonyl (-SOCl) group at the 4-position. The methyl group at the 3-position introduces steric hindrance, potentially influencing reactivity and binding interactions .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.78 g/mol |
| SMILES | CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
| InChIKey | JBIMBVDMKDKWKA-QMMMGPOBSA-N |
| CAS No. | 2305185-07-1 |
The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the Boc group serves as a temporary protecting amine, facilitating selective functionalization .
Solubility and Stability
Synthesis and Manufacturing Processes
Multi-Step Organic Synthesis
The synthesis of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate likely follows a sequence involving:
-
Piperazine Functionalization: Introduction of the methyl group at the 3-position via alkylation or asymmetric catalysis to achieve the (S)-configuration.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (BocO) to protect the secondary amine, as demonstrated in the synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate .
-
Chlorosulfonylation: Treatment with chlorosulfonic acid or sulfuryl chloride to install the -SOCl group.
Example Reaction Pathway
A similar approach is documented for tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, where Boc protection precedes sulfonate ester formation . The use of DMAP (4-dimethylaminopyridine) as a catalyst in Boc installations is common to enhance reaction efficiency .
Purification and Characterization
Purification typically involves column chromatography or recrystallization, as seen in the isolation of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate . Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy . For instance, NMR of related compounds shows distinct peaks for tert-butyl groups (~1.45 ppm) and sulfonyl-linked protons .
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